4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one
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Overview
Description
4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: is a complex organic compound characterized by its bromo and fluoro-substituted phenyl group attached to a dihydrobenzo[h]quinolin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of 3-bromo-4-fluorophenylamine with a suitable diketone or keto-ester, followed by cyclization under acidic conditions. The reaction conditions often require the use of strong acids or Lewis acids to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of solvent, temperature, and pressure are optimized to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The phenyl ring can be oxidized to form quinones or other oxidized derivatives.
Reduction: : Reduction reactions can be performed to reduce the quinolinone core or the phenyl ring.
Substitution: : Substitution reactions at the bromo and fluoro positions are possible, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.
Substitution: : Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines.
Major Products Formed
Oxidation: : Quinones, hydroquinones, and other oxidized derivatives.
Reduction: : Reduced quinolinones and phenyl derivatives.
Substitution: : Bromo and fluoro-substituted derivatives with different functional groups.
Scientific Research Applications
4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: : Studied for its therapeutic potential in treating various diseases, such as cancer and infections.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
4-(3-bromo-4-fluorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one: can be compared to other similar compounds, such as:
4-(3-bromo-4-fluorophenyl)-2,3-dihydrobenzo[h]quinolin-2-one
4-(3-bromo-4-fluorophenyl)-3,4-dihydroquinoline
4-(3-bromo-4-fluorophenyl)-2,3-dihydroquinoline
These compounds share structural similarities but differ in their functional groups and core structures, leading to variations in their chemical properties and biological activities.
Properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrFNO/c20-16-9-12(6-8-17(16)21)15-10-18(23)22-19-13-4-2-1-3-11(13)5-7-14(15)19/h1-9,15H,10H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTSOZMFEYXEEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC(=C(C=C4)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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